5-(2H-1,2,3-Triazol-2-yl)isothiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2H-1,2,3-Triazol-2-yl)isothiazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of both triazole and isothiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by further functionalization to introduce the isothiazole ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-(2H-1,2,3-Triazol-2-yl)isothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the triazole and isothiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
5-(2H-1,2,3-Triazol-2-yl)isothiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 5-(2H-1,2,3-Triazol-2-yl)isothiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Known for its antimicrobial and anticancer properties.
Isothiazole: Explored for its potential as an anti-inflammatory and antimicrobial agent
Uniqueness
5-(2H-1,2,3-Triazol-2-yl)isothiazole-4-carboxylic acid is unique due to its combination of triazole and isothiazole rings, which confer a diverse range of biological activities. This dual functionality makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C6H4N4O2S |
---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
5-(triazol-2-yl)-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H4N4O2S/c11-6(12)4-3-9-13-5(4)10-7-1-2-8-10/h1-3H,(H,11,12) |
InChI Key |
WEPBXGYRFVUGOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1)C2=C(C=NS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.